Phenolphthalein

Übersicht

Beschreibung

Phenolphthalin is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, tasteless, and odorless solid that is soluble in water, alcohol, and ether. It is a derivative of phthalic acid and is used in a variety of applications, including as an indicator in acid-base titrations, as a reagent in chemical synthesis, and as a fluorescent indicator in biochemical assays.

Wissenschaftliche Forschungsanwendungen

pH-Sensorik und -Bewertung

Phenolphthalein wurde bei der Entwicklung von pH-Sensoren eingesetzt. Forscher haben this compound auf Gold-Nanopartikeln immobilisiert, um Sensoren zu schaffen, die Veränderungen des pH-Werts erkennen können. Diese Sensoren basieren auf der Sol-Gel-Methode und können unterschiedliche Morphologien wie sphärische, dendritische und blütenförmige Formen aufweisen, wenn der pH-Wert von 1 bis 12 variiert wird . Die Empfindlichkeit dieser Sensoren wird durch ihre schnelle Ansprechzeit und die Fähigkeit zur Erkennung eines breiten pH-Wert-Bereichs hervorgehoben, was sie für verschiedene wissenschaftliche und industrielle Anwendungen geeignet macht.

Kolorimetrische Erkennung

Funktionelle Derivate von this compound wurden für die kolorimetrische Erkennung von Gastmolekülen entwickelt. Diese Derivate bestehen aus einem this compound-Gerüst und zwei Kronenringen, die es ihnen ermöglichen, mit verschiedenen Molekülen zu interagieren und sie basierend auf ihrer Größe, Länge und Chiralität zu erkennen. Diese Anwendung ist im Bereich der supramolekularen Chemie von Bedeutung, wo solche Wechselwirkungen für das Verständnis lebenswichtiger Funktionen in Zellen von grundlegender Bedeutung sind .

Bildung von Einschlusskomplexen

This compound spielt eine Rolle bei der Bildung von Einschlusskomplexen mit β-Cyclodextrin. Dieser Prozess wurde mit UV-Vis- und FT-IR-Spektroskopie untersucht und die thermodynamischen Parameter des Einschlussprozesses wurden berechnet. Die Anwesenheit von Alkali-Iodidsalzen kann diesen Prozess beeinflussen, was für das Verständnis von Moleküleinkapselungs- und Freisetzungsmechanismen relevant ist .

Optisch aktive Nanomaterialien

Die Einkapselung von this compound in Nanomatrixen hat zur Entwicklung von optisch aktiven Materialien geführt. Diese Materialien können aufgrund ihrer hohen Oberfläche, Transparenz und Stabilität für Sensoranwendungen verwendet werden. Die Wahl von this compound als fluoreszierendem Farbstoff ist besonders vorteilhaft für die Untersuchung von Strukturänderungen in festen Matrizen und hat potenzielle Anwendungen in medizinischen Geräten, Lichtleitern in Lasern und chemischen Sensoren .

Photolumineszenzstudien

This compound-immobilisierte Gold-Nanopartikel wurden auf ihre Photolumineszenzeigenschaften untersucht. Die Intensität der Photolumineszenz kann mit dem pH-Wert variieren, was auf eine hohe Ladungsträgerrekombination bei saurem pH-Wert hinweist. Diese Eigenschaft ist für die Entwicklung von hochsensiblen Sensoren und photonischen Geräten unerlässlich .

Strukturaнализ von festen Matrizen

Die Immobilisierung von this compound in Sol-Gel-basierten Matrizen ist ein vielversprechender Weg zur Synthese von chemischen Festkörpersensoren. Die Stabilität dieser Matrizen hängt von verschiedenen Faktoren ab, wie z. B. der Partikelgröße, den Abscheidungsbedingungen und der Filmdicke. Die Rolle von this compound in diesen Matrizen ist entscheidend für die Entwicklung neuer Sensormaterialien und Photokatalysatoren .

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phenolphthalein plays a significant role in biochemical reactions, particularly as an indicator in titrations. It interacts with hydrogen ions (H⁺) in solution, undergoing a color change that signals the endpoint of a titration. This interaction is crucial for determining the pH of a solution accurately . This compound does not interact directly with enzymes, proteins, or other biomolecules in typical biochemical reactions but serves as a visual marker for pH changes.

Cellular Effects

This compound has been shown to influence cellular processes, particularly in its role as a laxative. It stimulates the intestinal mucosa and constricts smooth muscles, leading to increased bowel movements . This effect on cellular function is primarily due to its interaction with the cells lining the intestines, causing them to secrete more water and electrolytes into the bowel.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its weak acid properties. In basic solutions, it loses hydrogen ions, resulting in a color change due to the formation of a this compound ion . This ionization process is reversible, allowing this compound to act as an effective pH indicator. The compound does not significantly bind to or inhibit enzymes but rather functions through its acid-base interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided it is stored properly. This compound is slightly soluble in water and usually dissolved in alcohols for experiments . Its stability ensures consistent results in titrations and other analytical procedures. Prolonged exposure to light and air can lead to degradation, affecting its efficacy as an indicator.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it acts as a mild laxative, while higher doses can lead to more pronounced effects, including dehydration and electrolyte imbalance . Toxic effects have been observed at very high doses, leading to adverse reactions such as kidney irritation and skin rash .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as UDP-glucuronosyltransferase, which facilitates the conjugation process.

Transport and Distribution

Within cells and tissues, this compound is transported primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. Once inside the cells, this compound can accumulate in the cytoplasm, where it exerts its effects as a pH indicator .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity as a pH indicator is effective in the cytoplasmic environment, where it can interact with hydrogen ions to signal pH changes .

Eigenschaften

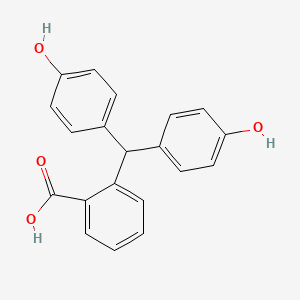

IUPAC Name |

2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022439 | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-90-3 | |

| Record name | Phenolphthalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

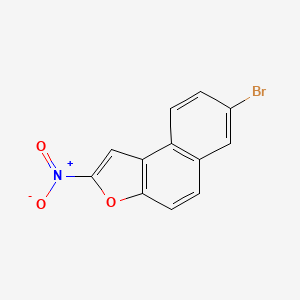

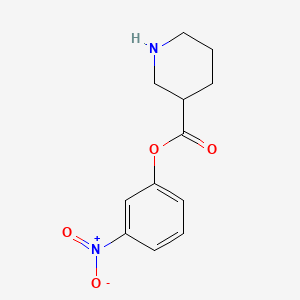

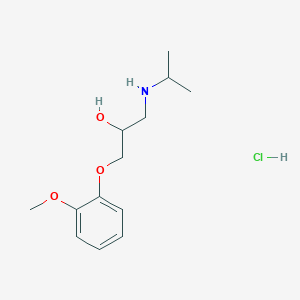

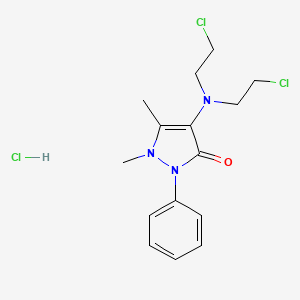

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

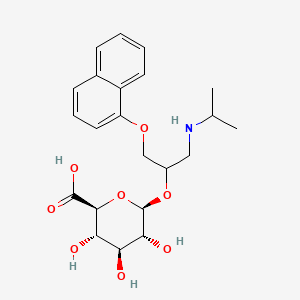

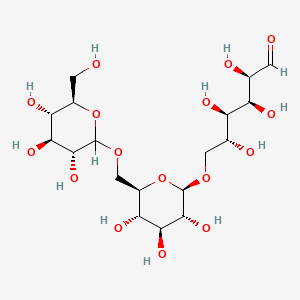

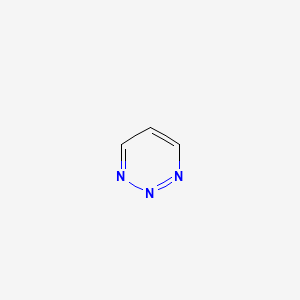

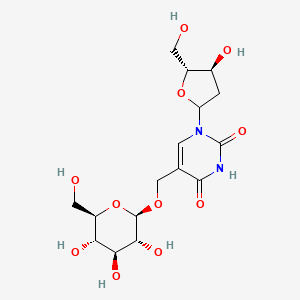

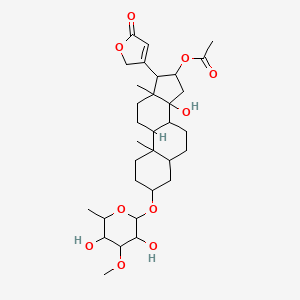

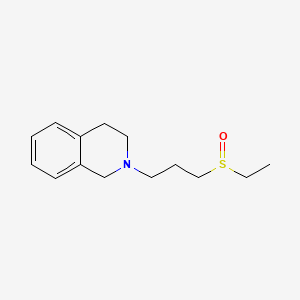

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)